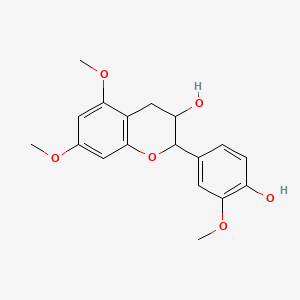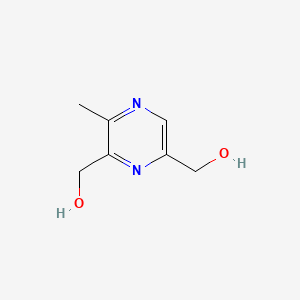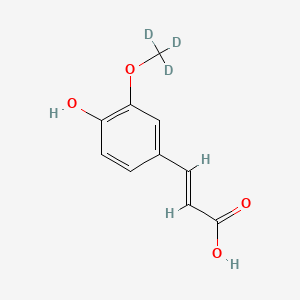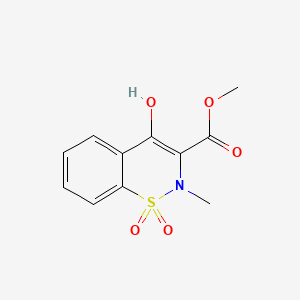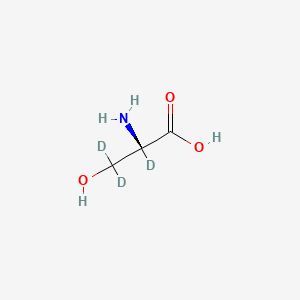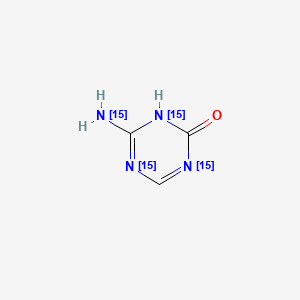
5-Aza Cytosine-15N4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aza Cytosine-15N4: is a synthetic analog of cytosine, a naturally occurring pyrimidine nucleoside This compound is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza Cytosine-15N4 typically involves the incorporation of nitrogen-15 isotopes into the cytosine structure. One common method is the reaction of 5-azacytosine with nitrogen-15 labeled ammonia under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the incorporation of the nitrogen-15 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aza Cytosine-15N4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its original cytosine form.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted cytosine derivatives, oxo compounds, and reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry: 5-Aza Cytosine-15N4 is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study DNA methylation and gene expression. It acts as a hypomethylating agent, inhibiting DNA methyltransferases and leading to the reactivation of silenced genes.
Medicine: The compound has shown promise in the treatment of certain cancers, particularly myelodysplastic syndromes and acute myeloid leukemia. Its ability to inhibit DNA methylation makes it a valuable tool in epigenetic therapy.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research reagent in the development of new drugs and therapies.
Mécanisme D'action
5-Aza Cytosine-15N4 exerts its effects primarily through the inhibition of DNA methyltransferases. By incorporating into DNA, it prevents the addition of methyl groups to cytosine residues, leading to hypomethylation and the reactivation of silenced genes. This mechanism is particularly effective in cancer cells, where aberrant DNA methylation is a common feature.
Molecular Targets and Pathways: The primary molecular targets of this compound are DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By inhibiting these enzymes, the compound disrupts epigenetic regulation and alters gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-Azacytidine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: A cytosine analog with similar hypomethylating properties, used in the treatment of hematological malignancies.
Uniqueness: 5-Aza Cytosine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which enhances its stability and allows for precise tracking in biological systems. This makes it a valuable tool in research applications where isotopic labeling is required.
Propriétés
IUPAC Name |
6-(15N)azanyl-(1,3,5-15N3)1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)/i4+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-SQLBHGNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C(=O)[15NH]C(=[15N]1)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
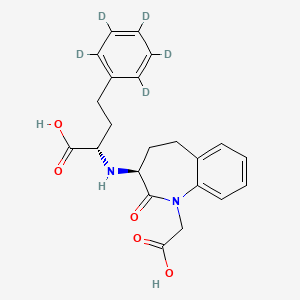
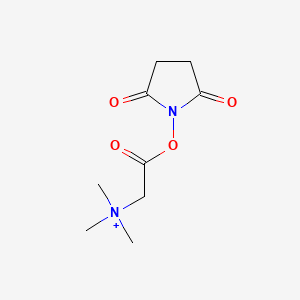

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

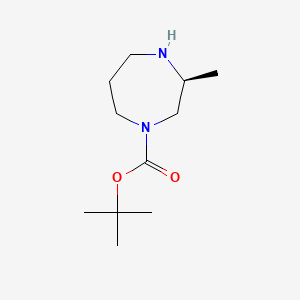
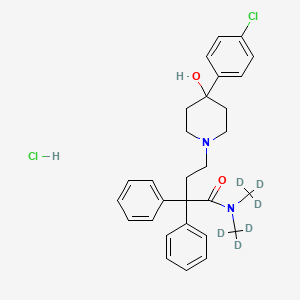
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

